N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide
Description
The compound features a thiophene-2-carboxamide core substituted with a hydroxyethoxy-thiophenylethyl side chain. This combination of hydrophilic (hydroxyethoxy) and hydrophobic (thiophene) groups suggests tunable solubility and bioavailability, which are critical for pharmaceutical applications. Similar compounds, such as N-(2-nitrophenyl)thiophene-2-carboxamide (), exhibit biological activities like genotoxicity and antimicrobial effects, implying that the target compound may share functional relevance in medicinal chemistry .
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S2/c15-4-5-17-11(10-3-7-18-9-10)8-14-13(16)12-2-1-6-19-12/h1-3,6-7,9,11,15H,4-5,8H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJNXMLBKZZCEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC(C2=CSC=C2)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of thiophene-2-carboxylic acid with an appropriate reagent to form an activated ester or acid chloride.
Nucleophilic Substitution: The activated intermediate then undergoes nucleophilic substitution with 2-(2-hydroxyethoxy)ethylamine, resulting in the formation of the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or conductive polymers.
Mechanism of Action
The mechanism of action of N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s thiophene rings and carboxamide group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thiophene Carboxamide Derivatives
Structural and Electronic Comparisons
- Substituent Effects: The hydroxyethoxy group in the target compound contrasts with electron-withdrawing groups (e.g., nitro in or cyano in ), which may reduce electrophilicity and enhance solubility. The trifluoromethyl and nitro groups in ’s derivatives increase lipophilicity and antibacterial potency . The dihedral angles between aromatic rings in N-(2-nitrophenyl)thiophene-2-carboxamide (13.5°–16.1°) influence crystal packing and intermolecular interactions, a factor relevant to the target compound’s solid-state behavior .
Synthetic Pathways :
Q & A
Q. What are the typical synthetic routes for N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide, and what reaction conditions are critical for optimizing yield?
The synthesis of this compound likely involves multi-step reactions, including:
- Coupling reactions : Amide bond formation between thiophene-2-carboxylic acid derivatives and amine intermediates, using coupling agents like EDCI or HOBt .
- Functional group protection : Hydroxyethoxy groups may require protection (e.g., with tert-butyldimethylsilyl ether) during synthesis to prevent side reactions .
- Catalysis : Palladium-based catalysts facilitate cross-coupling reactions for thiophene ring functionalization, with dichloromethane or ethanol as solvents . Critical conditions include temperature control (reflux for 1–24 hours), inert atmospheres (N₂/Ar), and purification via column chromatography or HPLC .
Q. How is the molecular structure of this compound characterized, and which analytical techniques are most reliable?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with 2D experiments (COSY, HSQC) resolving connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and purity .
- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding) in crystalline forms .
- Infrared Spectroscopy (IR) : Validates functional groups (amide C=O at ~1650 cm⁻¹, hydroxy O-H at ~3300 cm⁻¹) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data for thiophene-containing carboxamides?
Discrepancies in bioactivity (e.g., varying IC₅₀ values) arise from differences in assay conditions or structural analogs. Methodological solutions include:
- Standardized assays : Reproduce studies under controlled conditions (e.g., pH, temperature, cell lines) .
- Orthogonal validation : Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability assays (MTT/XTT) to confirm mechanisms .
- Structural analysis : Compare crystallographic data or computational models to identify substituent effects on activity .
Q. How can computational chemistry predict the interaction mechanisms of this compound with biological targets?
Computational approaches include:
- Molecular Docking : Predict binding modes to targets (e.g., kinases) using software like AutoDock or Schrödinger .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over time to assess stability and key residues (e.g., hydrogen bonds with catalytic lysine) .
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO) to correlate reactivity with bioactivity . Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity .
Q. What methodologies assess the compound's potential in material science, such as organic electronics?
Key techniques include:
- UV-Vis and Fluorescence Spectroscopy : Measure absorption/emission spectra to evaluate π-conjugation and bandgap properties .
- Cyclic Voltammetry : Determines redox behavior and charge transport capabilities .
- DFT Calculations : Predict electronic properties (e.g., charge mobility) for applications in OLEDs or photovoltaics .
- Thin-Film Characterization : Use AFM or SEM to analyze morphology and crystallinity in device fabrication .
Methodological Notes
- Synthesis Optimization : For improved yields, explore microwave-assisted synthesis to reduce reaction times .
- Data Reproducibility : Document solvent purity, catalyst lot numbers, and NMR calibration standards to minimize variability .
- Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to statistically compare published bioactivity datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
